molecular formula C15H23ClN2 B11852655 (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 912338-15-9

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B11852655
CAS No.: 912338-15-9
M. Wt: 266.81 g/mol
InChI Key: YZGJNKLMBQILPL-LDXVYITESA-N
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Description

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride typically involves multiple steps, including the formation of the pyrrolo[2,3-c]pyridine core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as phenethylamine and cyclohexanone, followed by cyclization and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride is unique due to its specific structural features and potential applications in various scientific fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

912338-15-9

Molecular Formula

C15H23ClN2

Molecular Weight

266.81 g/mol

IUPAC Name

(3aS,7aS)-6-(2-phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride

InChI

InChI=1S/C15H22N2.ClH/c1-2-4-13(5-3-1)7-10-17-11-8-14-6-9-16-15(14)12-17;/h1-5,14-16H,6-12H2;1H/t14-,15+;/m0./s1

InChI Key

YZGJNKLMBQILPL-LDXVYITESA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1CCN(C2)CCC3=CC=CC=C3.Cl

Canonical SMILES

C1CNC2C1CCN(C2)CCC3=CC=CC=C3.Cl

Origin of Product

United States

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